molecular formula C16H14ClFO3 B13024556 Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13024556
M. Wt: 308.73 g/mol
InChI Key: WCHYFSJOSFKISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a chemical compound with the molecular formula

    C9H9ClO2\text{C}_9\text{H}_9\text{ClO}_2C9​H9​ClO2​

    .
  • It belongs to the class of benzoate derivatives and contains both chlorine and fluorine atoms.
  • The compound is often used as an intermediate in organic synthesis and pharmaceutical research.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-fluorobenzyl alcohol in the presence of a suitable acid catalyst (such as sulfuric acid). The esterification reaction yields Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate.

      Industrial Production: While industrial-scale production methods may vary, the same esterification process can be scaled up for commercial purposes.

  • Chemical Reactions Analysis

      Reactions: Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential biological activity (e.g., as an antifungal or antibacterial agent).

      Medicine: May have applications in drug discovery or as a reference compound.

      Industry: Used in the production of fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate depends on its specific application.
    • It may interact with cellular receptors, enzymes, or metabolic pathways, leading to its observed effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H14ClFO3

    Molecular Weight

    308.73 g/mol

    IUPAC Name

    ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate

    InChI

    InChI=1S/C16H14ClFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3

    InChI Key

    WCHYFSJOSFKISB-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.